

A Technical Guide to the Spectral Data of 2-(N-Ethylanilino)ethanol

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Compound of Interest

Compound Name: 2-(N-Ethylanilino)ethanol

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This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for **2-(N-Ethylanilino)ethanol**. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectral characteristics, experimental protocols for data acquisition, and visual representations of the molecular structure and experimental workflow. While publicly accessible, quantitative spectral data with precise chemical shifts and coupling constants for **2-(N-Ethylanilino)ethanol** is limited, this guide furnishes estimated values based on established principles of NMR spectroscopy for analogous molecular fragments.

Introduction to 2-(N-Ethylanilino)ethanol

2-(N-Ethylanilino)ethanol is an organic compound featuring an ethyl group and a hydroxyethyl group attached to an aniline nitrogen atom.^[1] Its molecular structure gives rise to a distinct NMR spectrum that is instrumental in its identification and characterization. This guide focuses on the ¹H and ¹³C NMR spectral data, which are crucial for confirming the compound's structural integrity.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for **2-(N-Ethylanilino)ethanol**. These estimations are derived from typical chemical shift values for the constituent functional groups. The exact chemical shifts can vary based on the solvent and experimental conditions.

Predicted ¹H NMR Spectral Data

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Integration
-CH ₃ (ethyl)	1.1 - 1.3	Triplet (t)	~7	3H
-CH ₂ - (ethyl)	3.3 - 3.5	Quartet (q)	~7	2H
-N-CH ₂ -	3.4 - 3.6	Triplet (t)	~6	2H
-CH ₂ -OH	3.7 - 3.9	Triplet (t)	~6	2H
-OH	Variable	Singlet (s)	-	1H
Aromatic-H (ortho)	6.6 - 6.8	Multiplet (m)	-	2H
Aromatic-H (meta)	7.1 - 7.3	Multiplet (m)	-	2H
Aromatic-H (para)	6.7 - 6.9	Multiplet (m)	-	1H

Predicted ¹³C NMR Spectral Data

Carbon	Predicted Chemical Shift (δ , ppm)
-CH ₃ (ethyl)	12 - 15
-CH ₂ - (ethyl)	45 - 50
-N-CH ₂ -	50 - 55
-CH ₂ -OH	60 - 65
Aromatic-C (ipso)	145 - 150
Aromatic-C (ortho)	112 - 116
Aromatic-C (meta)	128 - 132
Aromatic-C (para)	116 - 120

Experimental Protocols for NMR Data Acquisition

The acquisition of high-quality NMR spectra for **2-(N-Ethylanilino)ethanol** necessitates meticulous sample preparation and adherence to a standardized experimental workflow.

Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 10-50 mg of **2-(N-Ethylanilino)ethanol** for ^1H NMR and 50-100 mg for ^{13}C NMR.[2][3]
- **Solvent Selection:** Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl_3) is a common choice for nonpolar organic compounds.[2]
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[3][4] Gentle vortexing or sonication can aid in complete dissolution.
- **Transfer to NMR Tube:** Using a Pasteur pipette, carefully transfer the solution into a standard 5 mm NMR tube. Ensure there are no solid particles, as they can degrade the spectral quality.[2] The liquid height should be around 4-6 cm.[2][4]
- **Internal Standard:** An internal standard, such as tetramethylsilane (TMS), can be added for accurate chemical shift referencing ($\delta = 0.00$ ppm).

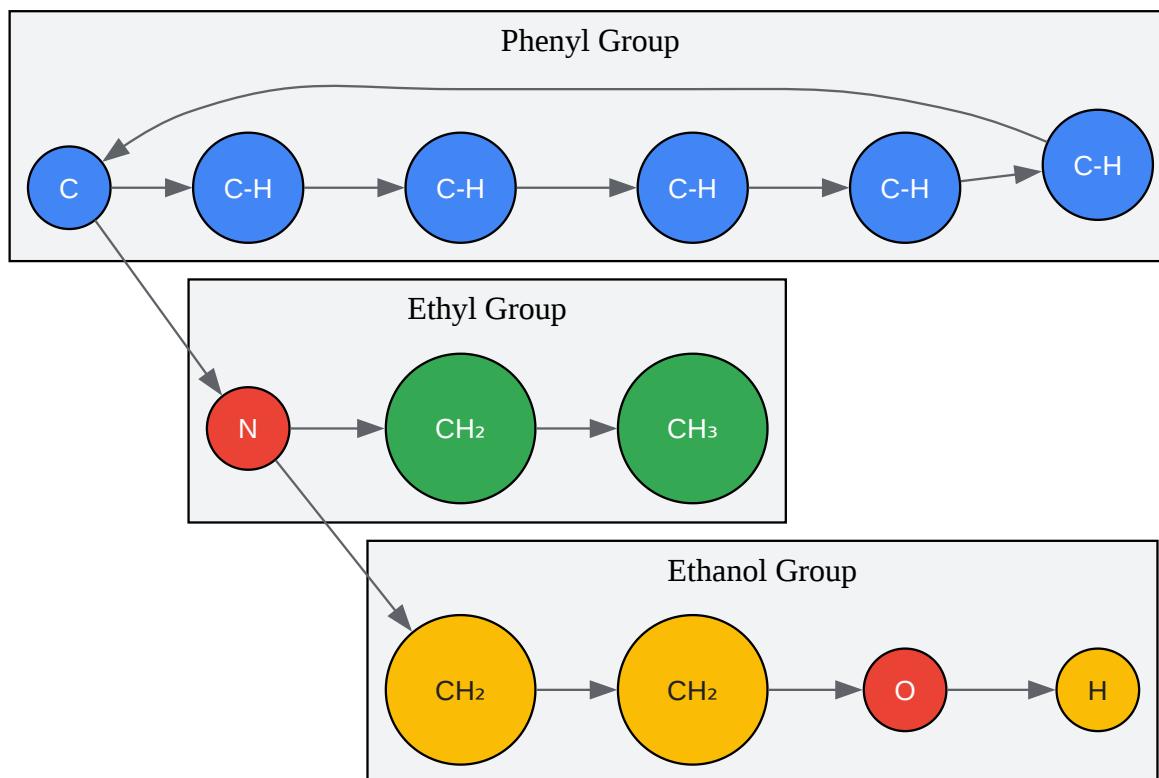
NMR Spectrometer Operation

- **Insertion:** The prepared NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.
- **Locking:** The spectrometer's field frequency is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.[4]
- **Shimming:** The magnetic field homogeneity is optimized through a process called shimming to enhance spectral resolution and obtain sharp peaks.[4]
- **Tuning and Matching:** The NMR probe is tuned to the specific nucleus being observed (e.g., ^1H or ^{13}C) to maximize signal sensitivity.[4]

- Acquisition: The appropriate pulse sequence is selected, and acquisition parameters such as the number of scans, spectral width, and relaxation delay are set. The data is then acquired. [\[4\]](#)
- Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to generate the final NMR spectrum. This is followed by phasing, baseline correction, and integration.

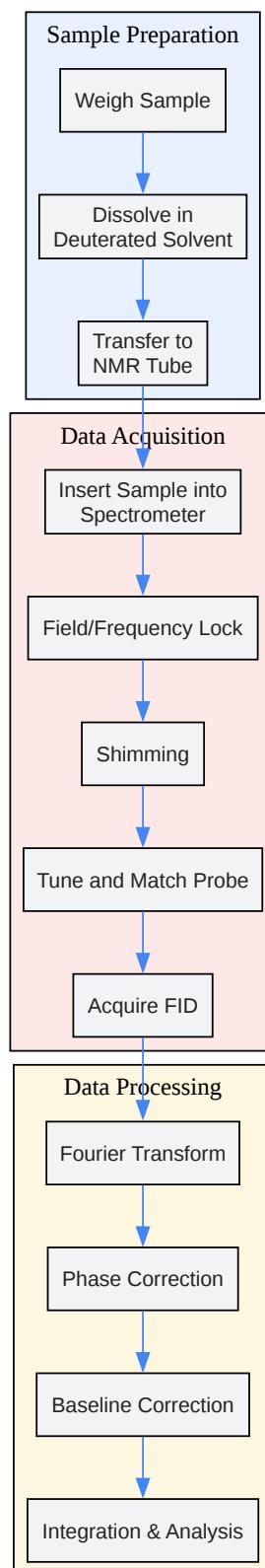
Visualization of Structure and Workflows

The following diagrams, generated using the DOT language, provide visual representations of the molecular structure of **2-(N-Ethylanilino)ethanol** and the general experimental workflow for NMR spectroscopy.



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Caption: Molecular structure of **2-(N-Ethylanilino)ethanol**.



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Caption: General experimental workflow for NMR spectroscopy.

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